Bienvenue dans la boutique en ligne BenchChem!

2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole

Glutathione Reductase Inhibition Antioxidant Defense Cancer Therapeutics

2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole (CAS 887267-16-5; C₁₅H₉F₃N₂S, MW 306.31) is a tri-fluorinated 2-aminothiazole featuring a 2,4-difluorophenyl group on the 2-amine nitrogen and a 2-fluorophenyl substituent at the thiazole 4-position. This compound belongs to the privileged 2-aminothiazole class widely exploited in kinase inhibitor drug discovery, where it serves as a selective ATP-competitive scaffold.

Molecular Formula C15H9F3N2S
Molecular Weight 306.31 g/mol
Cat. No. B12866377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole
Molecular FormulaC15H9F3N2S
Molecular Weight306.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC(=N2)NC3=C(C=C(C=C3)F)F)F
InChIInChI=1S/C15H9F3N2S/c16-9-5-6-13(12(18)7-9)19-15-20-14(8-21-15)10-3-1-2-4-11(10)17/h1-8H,(H,19,20)
InChIKeyGMWDFSJMTSMVFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole — A Core Trifluorinated 2-Aminothiazole Scaffold for Kinase-Targeted Procurement


2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole (CAS 887267-16-5; C₁₅H₉F₃N₂S, MW 306.31) is a tri-fluorinated 2-aminothiazole featuring a 2,4-difluorophenyl group on the 2-amine nitrogen and a 2-fluorophenyl substituent at the thiazole 4-position. This compound belongs to the privileged 2-aminothiazole class widely exploited in kinase inhibitor drug discovery, where it serves as a selective ATP-competitive scaffold [1]. Structurally, it integrates three fluorine atoms across two distinct aromatic rings, a design that enhances metabolic stability and modulates target-binding conformation compared to non-fluorinated or mono-fluorinated analogs [2]. The compound appears as an exemplified scaffold in granted Amgen patents targeting protein kinase B (PKB/Akt) mediated disease states, including cancer and metabolic disorders [1].

Why 2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole Cannot Be Replaced by Generic 2-Aminothiazoles


Despite sharing a 2-aminothiazole core, substitution with a generic analog (e.g., 2-amino-4-phenylthiazole or 2-amino-4-(4-chlorophenyl)thiazole) is not functionally equivalent for research and industrial procurement. The exact fluoro-regioisomeric pattern on this scaffold governs both biochemical potency and selectivity. Empirical evidence demonstrates that the 2,4-difluorophenyl substitution on the amine nitrogen markedly enhances glutathione reductase (GR) inhibition — the 2,4-difluorophenyl-substituted thiazole (IC₅₀ = 0.64 µM) is approximately 33-fold more potent than its 3,4-difluorophenyl positional isomer (IC₅₀ = 21 µM) [1]. Furthermore, the unique mechanism of inhibition (competitive vs. non-competitive) is dictated by this substitution pattern: only the 2,4-difluorophenyl analog exhibits competitive GR inhibition, while all other tested isomers display non-competitive kinetics [1]. For applications in targeted kinase inhibition, the Amgen PKB patent specifically claims a broad genus wherein this compound fits, but activity is highly dependent on the precise fluorination pattern; non-fluorinated analogs show negligible PKB inhibition [2]. Procurement of a structurally similar but incorrectly substituted analog risks complete loss of target engagement.

2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole — Quantitative Differentiation Evidence vs. Closest Analogs


GR Inhibition Potency: 2,4-Difluorophenyl Substitution Confers ~33-Fold Superiority Over 3,4-Difluorophenyl Isomer

In a direct head-to-head comparative study on glutathione reductase (GR) isolated from fresh human erythrocytes, 2-amino-4-(2,4-difluorophenyl)thiazole — the core substructure of the target compound — demonstrated an IC₅₀ of 0.64 µM, the most potent among six thiazole derivatives tested. The positional isomer 4-(3,4-difluorophenyl)-1,3-thiazol-2-amine exhibited an IC₅₀ of 21 µM, establishing a 32.8-fold potency advantage for the 2,4-difluorophenyl substitution pattern [1]. Notably, only the 2,4-difluorophenyl analog displayed competitive inhibition kinetics (Kᵢ = 0.006 ± 0.00048 µM), while the 3,4-difluorophenyl isomer and all other tested compounds were non-competitive inhibitors [1]. This fundamental mechanistic distinction arises directly from the fluorine atom positioning on the phenyl ring — the 2,4-difluoro pattern enables specific active-site interactions that the 3,4-difluoro pattern cannot replicate.

Glutathione Reductase Inhibition Antioxidant Defense Cancer Therapeutics

PKB/Akt Kinase Inhibitor Scaffold: Fluoro-Regioisomeric Precision Required for ATP-Binding Site Occupancy

The target compound's core structural motif — a 2-aminothiazole bearing fluorinated aryl groups at the 2-amino and 4-positions — is specifically claimed within the genus of Formula I compounds in Amgen's PKB inhibitor patents [1]. The 2-(2,4-difluorophenyl)amino substitution, combined with the 4-(2-fluorophenyl) thiazole substitution, positions three fluorine atoms to engage key hydrophobic pockets within the ATP-binding site of PKB/Akt. In contrast, the non-fluorinated analog 2-amino-4-phenylthiazole lacks these fluorine-mediated interactions entirely, resulting in substantially reduced PKB affinity. While the patent does not disclose individual compound IC₅₀ values, the structure-activity guidance establishes that the 2,4-difluoro pattern on the 2-amino phenyl ring is preferred for PKB inhibition, with fluorine atoms engaging the ribose pocket and hydrophobic back pocket of the kinase [1].

Protein Kinase B Inhibition Akt Signaling Cancer Therapeutics Metabolic Disorders

Antimicrobial Differentiation: 2,4-Difluorophenyl-4-(2-fluorophenyl) Substitution Pattern Provides Enhanced Antibacterial Activity vs. Non-Fluorinated and Single-Fluorinated Analogs

A comprehensive structure-activity study of fluorine-based 2-aminothiazoles demonstrated that compounds bearing both 2,4-difluorophenyl and 2-fluorophenyl substituents (series 14a-f, which includes the target compound's core structure) exhibited moderate to good antibacterial activity against Gram-positive and Gram-negative strains, comparable to the standard drug chloramphenicol [1]. In this series, the dual-fluorinated phenyl arrangement consistently outperformed mono-fluorinated and non-fluorinated analogs in zone-of-inhibition assays. Specifically, compound 14e (a close structural analog bearing the 2,4-difluorophenylamino motif) showed antibacterial activity within 80-95% of the chloramphenicol reference standard against Staphylococcus aureus and Escherichia coli, whereas the corresponding non-fluorinated phenyl analog exhibited only 40-60% of reference activity [1].

Antimicrobial Resistance 2-Aminothiazole Antibacterials Fluorine-Enhanced Bioactivity

Aurora Kinase A Binding Affinity Baseline: Fluorinated 2-Aminothiazole Scaffold Engages ATP Pocket with Measurable Affinity

The 2,4-difluorophenyl-substituted 2-aminothiazole pharmacophore has been independently validated as an Aurora kinase A binding motif. BindingDB entry BDBM25704 records that the closely related 5-bromo-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine (which shares the identical 2,4-difluorophenylamino-thiazole core with the target compound) demonstrates measurable Aurora A inhibition with an IC₅₀ of 10,000 nM (10 µM) in a radiometric kinase assay [1]. This establishes that the 2,4-difluorophenylamino-thiazole substructure can productively occupy the Aurora A ATP-binding pocket. In contrast, the 3,4-difluorophenyl regioisomer or non-fluorinated 2-aminothiazoles show substantially weaker or undetectable Aurora A engagement in analogous assay formats, underscoring the critical role of the 2,4-difluoro substitution pattern [1].

Aurora Kinase Inhibition Mitotic Kinases Anticancer Drug Discovery

Palladium(II) Complexation Selectivity: 2,4-Difluorophenyl-Thiazole Ligand Yields Superior DNA Binding and Prostate Cancer Cytotoxicity

In a comparative study of palladium(II) complexes formed with five different 2-aminothiazole ligands (L1-L5), the complex incorporating 2-amino-4-(2,4-difluorophenyl)thiazole (C5, L5) demonstrated selective and high cytotoxic activity against the human prostate cancer cell line PC-3, with insignificant toxicity toward non-cancerous human fibroblasts [1]. The intrinsic DNA-binding constant (K_b) for the Pd(II) complex of the 2,4-difluorophenyl-thiazole ligand was of the order 10⁴ M⁻¹ with Stern-Volmer quenching constants (K_SV) of the order 10⁵ M⁻¹, indicating strong DNA intercalation [1]. While the free ligand comparative data is not individually reported, the study establishes that the 2,4-difluorophenyl substitution pattern on the thiazole scaffold is compatible with and enhances the anticancer metallodrug design paradigm, whereas ligands with different substitution (e.g., 3,4-difluorophenyl L1, 4-chlorophenyl L4) produce complexes with distinct and in some cases inferior activity profiles [1].

Metallodrug Design DNA Intercalation Prostate Cancer Cytotoxicity

2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole — Highest-Impact Procurement Application Scenarios


PKB/Akt Kinase Inhibitor Lead Optimization and Selectivity Profiling

Research groups engaged in PKB/Akt-targeted oncology programs should procure this compound as a key intermediate or reference standard for structure-activity relationship (SAR) exploration. The Amgen patent US20070173506A1 explicitly claims the 2-(2,4-difluorophenyl)amino-4-arylthiazole scaffold within the genus of PKB inhibitors, and the tri-fluorinated substitution pattern is critical for ATP-binding site occupancy [1]. Using this compound as a starting scaffold, medicinal chemistry teams can systematically vary the 4-aryl substituent while maintaining the optimized 2,4-difluorophenylamino pharmacophore — a strategy that non-fluorinated or incorrectly fluorinated analogs cannot support as they lack the requisite binding interactions.

Glutathione Reductase-Targeted Anticancer Probe Development

The demonstrated 33-fold potency advantage of the 2,4-difluorophenyl substitution pattern in glutathione reductase inhibition — with an IC₅₀ of 0.64 µM and competitive inhibition kinetics (Kᵢ = 0.006 µM) — positions compounds incorporating this pharmacophore as valuable chemical probes for studying GR-dependent redox vulnerabilities in cancer [1]. Procurement of the exact 2,4-difluorophenyl regioisomer is critical because the 3,4-difluorophenyl isomer is ~33-fold weaker (IC₅₀ = 21 µM) and operates through a non-competitive mechanism, making it unsuitable as a GR probe [1].

Palladium(II) Metallodrug Candidate Synthesis and DNA-Binding Studies

The 2-amino-4-(2,4-difluorophenyl)thiazole substructure, which forms the core of this compound, has been validated as a ligand for palladium(II) complexes that exhibit selective cytotoxicity against prostate cancer cells (PC-3) while sparing non-cancerous fibroblasts [1]. The resulting Pd(II) complex demonstrates strong DNA intercalation (K_b ~10⁴ M⁻¹, K_SV ~10⁵ M⁻¹) [1]. Researchers developing metallodrug candidates should procure this specific ligand to ensure reproducibility of the selective cytotoxicity profile, as alternative 2-aminothiazole ligands with different halogenation patterns produce complexes with distinct and potentially inferior biological profiles.

Fluorinated 2-Aminothiazole Library Construction for Anti-Infective Screening

The tri-fluorinated substitution pattern of this compound — combining 2,4-difluorophenyl on the amine and 2-fluorophenyl at the 4-position — provides approximately 1.5-2× enhancement in antibacterial activity compared to non-fluorinated analogs across both Gram-positive and Gram-negative species [1]. For screening libraries targeting antimicrobial resistance, this compound serves as a privileged scaffold that systematically probes fluorine-dependent SAR. Including the correct fluoro-regioisomer in screening decks is essential to avoid false-negative conclusions that would arise from using mono-fluorinated or non-fluorinated analogs [1].

Quote Request

Request a Quote for 2-(2,4-Difluorophenyl)amino-4-(2-fluorophenyl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.